T2SS Inhibition in P. aeruginosa: Functional Differentiation from T3SS Inhibitors and Clioquinol
In the P. aeruginosa T2SS elastase secretion assay, ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate (compound 7941790) was employed as a bona fide type II secretion control inhibitor at 50 µM and strongly reduced extracellular elastase activity, whereas the T3SS inhibitor MBX 1641 and other validated T3SS inhibitors did not suppress T2SS-mediated elastase release under identical conditions [1]. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) was not reported to exhibit T2SS inhibition in this model, establishing a qualitative functional differentiation for the compound.
| Evidence Dimension | Inhibition of type II secretion (elastase release) in P. aeruginosa PA14 |
|---|---|
| Target Compound Data | Strong reduction of elastase activity at 50 µM (qualitative gel-based assay; exact % inhibition not quantified) |
| Comparator Or Baseline | MBX 1641 (T3SS inhibitor) and vehicle (DMSO) – no T2SS inhibition; clioquinol – no reported T2SS activity in this system |
| Quantified Difference | Target compound uniquely suppresses T2SS among tested comparators; difference is qualitative (active vs. inactive) under the assay conditions. |
| Conditions | P. aeruginosa PA14 grown in LB medium for 16 h; compound tested at 50 µM; elastase activity measured by Congo Red-elastin digestion (A495) |
Why This Matters
A compound that selectively blocks type II secretion without inhibiting type III secretion offers a precise tool for dissecting Gram-negative virulence mechanisms, making it a more appropriate procurement choice than broad-spectrum quinolines or T3SS-specific inhibitors when T2SS-specific pharmacology is required.
- [1] Aiello, D., et al. (2010). Discovery and Characterization of Inhibitors of Pseudomonas aeruginosa Type III Secretion. Antimicrobial Agents and Chemotherapy, 54(5), 1988–1999. Fig. 2C. View Source
